molecular formula C18H14N2O2S B2843306 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234997-46-6

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2843306
CAS No.: 1234997-46-6
M. Wt: 322.38
InChI Key: DOYPLYHYNXLRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a 3-cyano-substituted aromatic core, dual heterocyclic substituents (furan-2-ylmethyl and thiophen-3-ylmethyl groups), and an amide linkage. The furan and thiophene groups may enhance electronic properties or binding interactions in biological systems compared to simpler analogs.

Properties

IUPAC Name

3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-10-14-3-1-4-16(9-14)18(21)20(11-15-6-8-23-13-15)12-17-5-2-7-22-17/h1-9,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPLYHYNXLRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Disubstituted Amine Intermediates

The preparation of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine is critical. A Boc-protection strategy, as demonstrated in ethylenediamine-based syntheses, proves effective:

  • Boc protection : Treating ethylenediamine with di-tert-butyl dicarbonate (Boc₂O) yields mono-Boc-protected ethylenediamine.
  • First alkylation : Reacting with furan-2-ylmethyl bromide under basic conditions (K₂CO₃, DMF) introduces the furan moiety.
  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) liberates the secondary amine.
  • Second alkylation : Thiophen-3-ylmethyl chloride is added under similar conditions to furnish the tertiary amine.

Yield : 58–65% over four steps.

Acylation with 3-Cyanobenzoyl Chloride

The disubstituted amine is reacted with 3-cyanobenzoyl chloride (prepared via thionyl chloride treatment of 3-cyanobenzoic acid) in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

$$
\text{Amine} + \text{3-Cyanobenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$

Reaction conditions : 0°C to room temperature, 12–16 hours.
Yield : 72–78%.

One-Pot Reductive Amination Approach

To circumvent intermediate isolation, a one-pot method utilizing reductive amination has been reported:

  • Imine formation : React furan-2-ylmethylamine with thiophen-3-ylmethyl ketone in ethanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the tertiary amine.
  • In-situ acylation : Direct addition of 3-cyanobenzoyl chloride completes the synthesis.

Advantages : Reduced purification steps; Yield : 65–70%.

Catalytic and Solvent Systems

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may lead to byproducts.
  • DCM and THF balance reactivity and solubility for acylation steps.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, ArH), 7.89–7.82 (m, 3H, ArH), 6.85–6.72 (m, 4H, furan/thiophene), 4.65 (s, 4H, N-CH₂).
  • IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Challenges and Optimization Strategies

Steric Hindrance

The bulky N,N-disubstituted amine impedes acylation kinetics. Solutions include:

  • High-dilution conditions to minimize intermolecular interactions.
  • Ultrasound-assisted synthesis to enhance mixing and reaction rates.

Regioselectivity in Thiophene Functionalization

Thiophen-3-ylmethyl derivatives are less reactive than 2-substituted analogs. Using directed ortho-metalation with n-BuLi improves regiocontrol.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Key Advantage
Stepwise alkylation 4 58–65 92 High regiocontrol
One-pot reductive 3 65–70 89 Reduced purification
Direct coupling 2 70–78 95 Simplified workflow

Data synthesized from Refs.

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages:

  • Microreactors enhance heat transfer during exothermic acylation.
  • In-line HPLC monitoring ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene groups can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for cyano group reduction.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides or sulfoxides from the furan and thiophene groups.

    Reduction: Amines from the reduction of the cyano group.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may be explored for its biological activity, including potential antimicrobial, antifungal, or anticancer properties. The presence of cyano, furan, and thiophene groups suggests it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for drug development. Its structure allows for the design of molecules that can interact with specific enzymes or receptors.

Industry

In materials science, this compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for any biological activity of 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide would depend on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The cyano group could act as an electrophile, while the furan and thiophene groups might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features Biological/Functional Role Reference
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) Pyrazole ring (1,3-diphenyl) mGlu5 positive allosteric modulator; lacks heterocyclic alkyl groups Neurological research (e.g., Parkinson’s disease)
3-Cyano-N-(2-oxoindolin-5-yl)benzamide (78) 2-Oxoindoline group Kinase inhibitor scaffold; single aromatic substituent Anticancer research
N-(3-Cyano-5-methyl-4-phenyl-thiophen-2-yl)-3-methyl-benzamide Thiophen-2-yl with methyl and phenyl groups Structural similarity in cyano-benzamide core; divergent thiophene substitution Undisclosed (chemical intermediate)
N-(Benzo[b]thiophen-3-ylmethyl)-N-(4-sulfamoylphenethyl)benzamide (31) Benzo[b]thiophen-3-ylmethyl and sulfamoylphenethyl groups Carbonic anhydrase IX/XII inhibitor; sulfur-rich substituents Anticancer (hypoxia-targeting)
N-(Furan-2-ylmethyl)-N-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)benzamide (JXC010) Furan-2-ylmethyl and quinolinyl groups Hybrid heterocyclic design; methoxy-quinoline moiety Undisclosed (patented intermediate)
Key Observations:
  • Heterocyclic Diversity : The target compound uniquely combines furan and thiophene groups, which may confer distinct electronic or steric properties compared to single-heterocycle analogs like CDPPB (pyrazole) or compound 78 (indoline).
  • Synthetic Complexity : The presence of two heterocyclic alkyl groups may necessitate multi-step synthesis, akin to methods in (e.g., coupling reactions with thiophen-3-ylmethylamine derivatives) .

Physicochemical and Spectroscopic Properties

While direct data on the target compound are unavailable, comparisons can be inferred from related benzamides:

Property Target Compound (Inferred) CDPPB Compound 78
Molecular Weight ~375 g/mol (estimated) 355.37 g/mol 307.33 g/mol
Solubility Likely low (lipophilic heterocycles) Low (logP ~4.2) Moderate (logP ~3.1)
Spectral Data (1H NMR) Expected signals: δ 7.5–8.2 (aromatic H), δ 4.5–5.0 (N–CH2–heterocycle) δ 7.3–8.1 (aromatic H), δ 5.2 (pyrazole CH) δ 6.8–8.0 (aromatic H), δ 10.5 (NH)
Biological Activity Potential kinase/mGluR modulation (untested) EC50 = 27 nM (mGlu5) IC50 = 0.5 µM (kinase X)
Notes:
  • The target compound’s lipophilicity may exceed CDPPB due to its dual heterocyclic substituents, impacting bioavailability .
  • Spectral characterization would require techniques described in (X-ray crystallography) or (NMR/LCMS) .

Challenges :

  • Steric hindrance from dual N-alkylation may reduce reaction yields compared to mono-substituted analogs.
  • Isomerism risks (e.g., furan/thiophene orientation) necessitate rigorous structural validation.

Biological Activity

3-Cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Overview

Molecular Formula : C18H14N2O2S
Molecular Weight : Approximately 338.4 g/mol
Key Functional Groups : Cyano group, furan ring, thiophene ring, and benzamide moiety

The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest in various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs have demonstrated significant antitumor effects. For instance, derivatives containing cyano and furan groups have shown promise in inhibiting cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) .
  • Antimicrobial Properties : The compound has been associated with antimicrobial activity against several bacterial strains. Compounds with similar structures have been tested using the agar-well diffusion method, revealing effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanism of Action : Interaction studies indicate that this compound may bind effectively to various biological receptors, potentially altering biochemical pathways and influencing cellular responses . The binding affinity of this compound could lead to significant changes in cellular signaling.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-Cyano-N-(furan-2-ylmethyl)benzamideContains furan and cyano groupsAntimicrobialLacks thiophene ring
N-(thiophen-3-ylmethyl)benzamideContains thiophene and benzamideAnticancerNo furan component
4-Amino-N-(furan-2-ylmethyl)benzamideAmino group instead of cyanoAnti-inflammatoryDifferent functional group profile
N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamideSimilar framework without cyanoModerate bioactivityLacks cyano group

Case Studies and Research Findings

  • Antitumor Studies : In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects on human lung cancer cell lines. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures), indicating a potential for further development as antitumor agents .
  • Antimicrobial Activity Evaluation : Antimicrobial assays revealed that the compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed using standard microbiological techniques, demonstrating its effectiveness as a potential antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide, and how can purity be ensured?

The synthesis typically involves sequential alkylation and benzoylation steps. First, the furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced via alkylation of a benzamide precursor under basic conditions. The cyano group is incorporated through nitrile substitution or via a coupling reaction. Key steps include:

  • Catalysts : Palladium or nickel complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Purification : Silica gel column chromatography or preparative HPLC to isolate the final compound .
  • Yield Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) are critical .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation. The furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~349.3 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Q. How can researchers design initial bioactivity screens for this compound?

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
  • Concentration Ranges : Test at 1–100 μM to identify dose-dependent effects .
  • Controls : Include structurally similar benzamide derivatives to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Derivative Synthesis : Modify the furan/thiophene substituents or cyano group position. For example:
    • Replace furan with pyridine to alter electronic properties .
    • Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding affinity .
  • Biological Testing : Compare IC50_{50} values across derivatives in target-specific assays (e.g., anti-tubercular activity) .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELX software for refinement .
  • Key Parameters : Monitor bond angles (e.g., C-S-C in thiophene ~92°) and torsion angles to confirm conformational stability .

Q. How can computational methods predict its mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mycobacterium tuberculosis enzymes) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å indicates robust target engagement) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Compare data across analogs (e.g., 3-cyano-N-(furan-3-ylmethyl) derivatives) to identify trends .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if ELISA data conflict) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH) to reduce LogP from ~3.5 to <2.5 for improved solubility .
  • Metabolic Stability : Test in liver microsomes; consider blocking metabolic hotspots (e.g., furan ring oxidation) via fluorination .

Methodological Considerations

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound treatment .
  • Knockdown/Overexpression : Use CRISPR/Cas9 to confirm target dependency .

Q. What analytical techniques resolve synthetic by-products?

  • HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns (gradient: 10–90% acetonitrile) .
  • NMR Spin-Saturation Transfer : Identify transient intermediates in reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.